(R)-1-(1-(4-Bromophenyl)ethyl)pyrrolidin-2-one
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Overview
Description
®-1-(1-(4-Bromophenyl)ethyl)pyrrolidin-2-one is a chiral compound featuring a pyrrolidinone ring substituted with a 4-bromophenyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1-(4-Bromophenyl)ethyl)pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and ®-pyrrolidin-2-one.
Reaction Conditions: The key step involves the formation of the chiral center through an asymmetric synthesis or chiral resolution process. Common reagents include chiral catalysts or auxiliaries.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
Industrial production methods may involve optimized synthetic routes to maximize yield and purity. This often includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
®-1-(1-(4-Bromophenyl)ethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromophenyl group or the pyrrolidinone ring.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(1-(4-Bromophenyl)ethyl)pyrrolidin-2-one is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
The compound may be studied for its potential biological activities, including interactions with enzymes or receptors.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-1-(1-(4-Bromophenyl)ethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The exact pathways and effects depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(1-(4-Bromophenyl)ethyl)pyrrolidin-2-one: The enantiomer of the compound, which may have different biological activities.
1-(4-Bromophenyl)pyrrolidin-2-one: A similar compound without the chiral center.
1-(1-(4-Chlorophenyl)ethyl)pyrrolidin-2-one: A compound with a similar structure but different substituents.
Uniqueness
®-1-(1-(4-Bromophenyl)ethyl)pyrrolidin-2-one is unique due to its specific chiral configuration and the presence of the bromine atom, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C12H14BrNO |
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Molecular Weight |
268.15 g/mol |
IUPAC Name |
1-[(1R)-1-(4-bromophenyl)ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H14BrNO/c1-9(14-8-2-3-12(14)15)10-4-6-11(13)7-5-10/h4-7,9H,2-3,8H2,1H3/t9-/m1/s1 |
InChI Key |
ZCVMQAFOUPWYEA-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)Br)N2CCCC2=O |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)N2CCCC2=O |
Origin of Product |
United States |
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